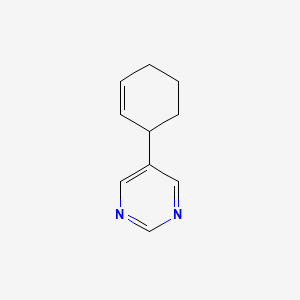
5-(2-环己烯基)嘧啶
描述
5-(2-Cyclohexenyl)pyrimidine: is an organic compound with the molecular formula C10H12N2 . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. The compound is characterized by the presence of a cyclohexenyl group attached to the fifth position of the pyrimidine ring. This structural modification imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
科学研究应用
Chemistry: 5-(2-Cyclohexenyl)pyrimidine is used as a building block in the synthesis of more complex organic molecules
Biology and Medicine: The compound has been investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Industry: In the industrial sector, 5-(2-Cyclohexenyl)pyrimidine is used in the development of specialty chemicals and advanced materials. Its reactivity and structural properties make it suitable for applications in the production of polymers, coatings, and other high-performance materials.
作用机制
Target of Action
Pyrimidines, in general, are known to play a critical role in cellular metabolism, serving as activated precursors of rna and dna . They are also involved in the assembly of cell membranes and protein glycosylation .
Mode of Action
For instance, some pyrimidines have been reported to exhibit anti-inflammatory effects by inhibiting the expression and activities of certain vital inflammatory mediators .
Biochemical Pathways
Pyrimidines are involved in various biochemical pathways. They can be synthesized de novo from small metabolites or recycled by the salvage pathways . The de novo pathway is particularly important in proliferating cells to meet the increased demand for nucleic acid precursors and other cellular components . Pyrimidine biosynthesis is invariably up-regulated in tumors and neoplastic cells .
Pharmacokinetics
This intracellular activation involves several metabolic steps, including sequential phosphorylation to its monophosphate, diphosphate, and triphosphate .
Result of Action
Pyrimidines have been reported to possess potential medicinal properties important to central nervous system (cns)-active agents, calcium channel blockers, and antidepressants .
Action Environment
The action, efficacy, and stability of 5-(2-Cyclohexenyl)pyrimidine could potentially be influenced by various environmental factors, although specific studies on this compound are lacking . Factors such as pH, temperature, and the presence of other molecules could potentially affect its action.
生化分析
Biochemical Properties
5-(2-Cyclohexenyl)pyrimidine plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with several enzymes, including dihydroorotate dehydrogenase (DHODH), which is crucial in the de novo synthesis of pyrimidine nucleotides . The interaction between 5-(2-Cyclohexenyl)pyrimidine and DHODH involves the inhibition of the enzyme’s activity, leading to a decrease in pyrimidine nucleotide synthesis. This inhibition is achieved through the binding of 5-(2-Cyclohexenyl)pyrimidine to the active site of DHODH, preventing the enzyme from catalyzing its substrate.
Cellular Effects
The effects of 5-(2-Cyclohexenyl)pyrimidine on various cell types and cellular processes are profound. In cancer cells, for instance, this compound has been shown to inhibit cell proliferation by interfering with pyrimidine metabolism . This interference affects cell signaling pathways, particularly those involved in DNA and RNA synthesis, leading to altered gene expression and reduced cellular metabolism. Additionally, 5-(2-Cyclohexenyl)pyrimidine has been observed to induce apoptosis in certain cancer cell lines by disrupting the balance of pro- and anti-apoptotic proteins .
Molecular Mechanism
At the molecular level, 5-(2-Cyclohexenyl)pyrimidine exerts its effects through several mechanisms. One primary mechanism is the inhibition of DHODH, as mentioned earlier . This inhibition leads to a reduction in the levels of pyrimidine nucleotides, which are essential for DNA and RNA synthesis. Furthermore, 5-(2-Cyclohexenyl)pyrimidine can bind to other biomolecules, such as transcription factors, altering their activity and subsequently affecting gene expression . These interactions can result in the downregulation of genes involved in cell proliferation and survival, contributing to the compound’s anticancer properties.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-(2-Cyclohexenyl)pyrimidine have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Its long-term effects on cellular function can vary. In in vitro studies, prolonged exposure to 5-(2-Cyclohexenyl)pyrimidine has been shown to lead to sustained inhibition of cell proliferation and induction of apoptosis . In in vivo studies, the compound’s effects on cellular function have been observed to persist for several days post-administration, indicating its potential for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of 5-(2-Cyclohexenyl)pyrimidine in animal models vary with different dosages. At low doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, 5-(2-Cyclohexenyl)pyrimidine can induce adverse effects, including hepatotoxicity and nephrotoxicity . These toxic effects are likely due to the compound’s impact on pyrimidine metabolism and the accumulation of toxic metabolites. Therefore, careful dosage optimization is crucial for maximizing the therapeutic benefits of 5-(2-Cyclohexenyl)pyrimidine while minimizing its adverse effects.
Metabolic Pathways
5-(2-Cyclohexenyl)pyrimidine is involved in several metabolic pathways, primarily those related to pyrimidine metabolism . The compound interacts with enzymes such as DHODH and thymidylate synthase, affecting the synthesis and degradation of pyrimidine nucleotides . These interactions can lead to changes in metabolic flux and metabolite levels, influencing cellular processes such as DNA replication and repair . Additionally, 5-(2-Cyclohexenyl)pyrimidine can affect the levels of cofactors such as NADH and FADH2, further impacting cellular metabolism .
Transport and Distribution
Within cells and tissues, 5-(2-Cyclohexenyl)pyrimidine is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins, facilitating its uptake and localization within specific cellular compartments . For instance, 5-(2-Cyclohexenyl)pyrimidine has been shown to accumulate in the mitochondria, where it exerts its inhibitory effects on DHODH . This localization is crucial for the compound’s activity, as it allows for targeted inhibition of pyrimidine metabolism within the mitochondria.
Subcellular Localization
The subcellular localization of 5-(2-Cyclohexenyl)pyrimidine plays a critical role in its activity and function. The compound is primarily localized in the mitochondria, where it interacts with DHODH and other mitochondrial enzymes . This localization is facilitated by specific targeting signals and post-translational modifications that direct 5-(2-Cyclohexenyl)pyrimidine to the mitochondria . The mitochondrial localization of 5-(2-Cyclohexenyl)pyrimidine is essential for its ability to inhibit pyrimidine metabolism and induce apoptosis in cancer cells .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Cyclohexenyl)pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexenyl ketones with amidines in the presence of a catalyst. For example, a ZnCl2-catalyzed three-component coupling reaction can be employed, where functionalized enamines, triethyl orthoformate, and ammonium acetate are used as starting materials . The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or acetonitrile.
Industrial Production Methods: Industrial production of 5-(2-Cyclohexenyl)pyrimidine may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing automated systems for precise control of reaction parameters. The choice of catalysts, solvents, and purification techniques is critical to ensure the efficient production of the compound on an industrial scale.
化学反应分析
Types of Reactions: 5-(2-Cyclohexenyl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.
Reduction: Reduction reactions can convert the cyclohexenyl group to a cyclohexyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrimidine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines or thiols are used under appropriate conditions.
Major Products Formed:
Oxidation: Pyrimidine N-oxides.
Reduction: 5-(Cyclohexyl)pyrimidine.
Substitution: Various substituted pyrimidine derivatives depending on the reagents used.
相似化合物的比较
Pyrimidine: The parent compound, which lacks the cyclohexenyl group.
5-(Cyclohexyl)pyrimidine: A reduced form of 5-(2-Cyclohexenyl)pyrimidine.
2,4-Diaminopyrimidine: Another pyrimidine derivative with different substituents.
Uniqueness: 5-(2-Cyclohexenyl)pyrimidine is unique due to the presence of the cyclohexenyl group, which imparts distinct chemical and physical properties. This structural feature enhances its reactivity and potential applications compared to other pyrimidine derivatives. The compound’s ability to undergo various chemical transformations and its potential biological activities make it a valuable subject of study in both academic and industrial research.
属性
IUPAC Name |
5-cyclohex-2-en-1-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-2-4-9(5-3-1)10-6-11-8-12-7-10/h2,4,6-9H,1,3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICFVAAYTQXDLJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CC(C1)C2=CN=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001305128 | |
| Record name | 5-(2-Cyclohexen-1-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001305128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187163-20-7 | |
| Record name | 5-(2-Cyclohexen-1-yl)pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187163-20-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(2-Cyclohexen-1-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001305128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


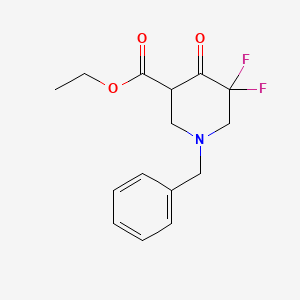
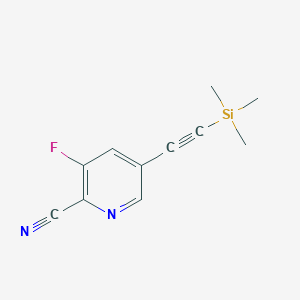

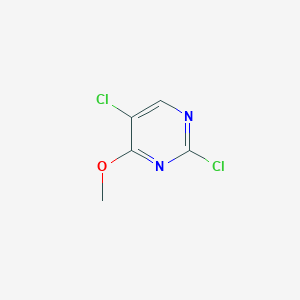
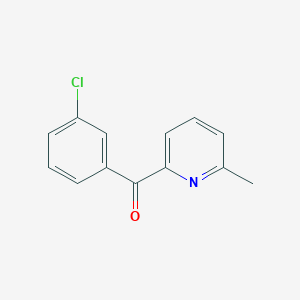
![8-(Tert-butoxycarbonyl)-1-oxa-8-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B1391905.png)
![5-Iodopyrazolo[1,5-A]pyrimidine](/img/structure/B1391906.png)
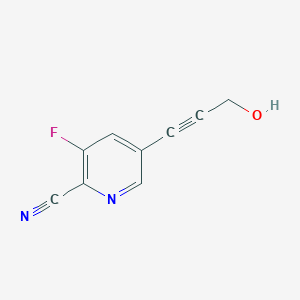
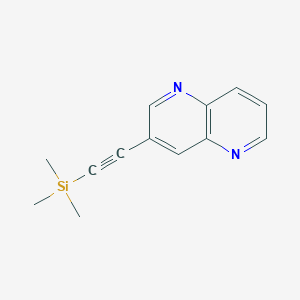
![5-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1391911.png)
![1-(6-Iodo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B1391912.png)
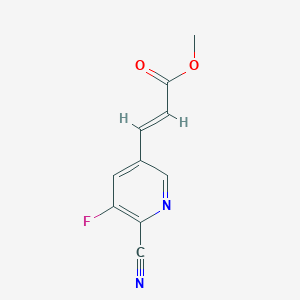
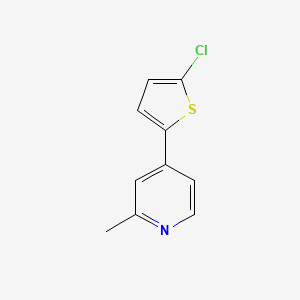
![8-((Trimethylsilyl)ethynyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B1391920.png)
